2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazolinone, which is a class of organic compounds containing a quinazoline moiety substituted by a ketone group at the 4-position . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including antimalarial and HIV-1 protease inhibitory activities .
Synthesis Analysis
The synthesis of such compounds often involves cyclization reactions of functionalized enamines . For example, the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . The structure would likely show the quinazolinone core, with the various substituents attached at the appropriate positions.Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, closely related to the specified compound, has been achieved through the reaction of methyl anthranilate with various oxadiazolin-5-ones and oxadiazoline-5-thiones. This research provides insight into the methods of synthesizing complex quinazolinyl benzamides (Chau, Saegusa, & Iwakura, 1982).
- A similar compound, N-methyl-N-{2-[(diphenyl)(methylamino)methyl]phenyl}benzamide, was synthesized and its molecular structure was elucidated through X-ray structural analysis. This highlights the potential for detailed structural studies of similar quinazolinyl benzamides (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Pharmacological Applications
- Research on the synthesis of compounds bearing a dibromo-2-methylquinazoline moiety, structurally similar to the specified compound, demonstrates their potential analgesic activities. Such studies open avenues for exploring the pharmacological applications of related quinazolinyl benzamides (Saad, Osman, & Moustafa, 2011).
Antitumor Applications
- The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, have been conducted. This research demonstrates the potential of quinazolinyl benzamides in developing novel antitumor agents with enhanced solubility and cytotoxicity (Bavetsias et al., 2002).
Antimicrobial Applications
- Studies have been conducted on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, showcasing their in vitro antibacterial and antifungal activities. This suggests the potential of similar quinazolinyl benzamides as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-8-6-7-11-19(15)22(27)25-17-12-13-21-20(14-17)23(28)26(16(2)24-21)18-9-4-3-5-10-18/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFQOGNYCXJPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.